N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Lipophilicity XLogP3 Drug-likeness

This unsubstituted furan-3-carboxamide analog (XLogP3=1.2) is the least lipophilic member of the pyridinyl-pyrazolyl series, enabling superior solubility and reduced non-specific binding versus its 2,5-dimethyl-furan (Δ+0.4 log units) and 5-bromo-furan-2-carboxamide (Δ+1.4 log units) counterparts. Its 3-(pyridin-4-yl) regioisomer defines specific hydrogen-bonding geometry for ICRAC channel target engagement and serves as a metabolic probe for CYP-mediated furan oxidation. Procure alongside CAS 1448059-94-6 and CAS 2034234-91-6 for a complete mini-focused library within a consistent QC framework.

Molecular Formula C16H16N4O2
Molecular Weight 296.33
CAS No. 2034476-54-3
Cat. No. B2617171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide
CAS2034476-54-3
Molecular FormulaC16H16N4O2
Molecular Weight296.33
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)C2=COC=C2)C3=CC=NC=C3
InChIInChI=1S/C16H16N4O2/c1-12-10-15(13-2-5-17-6-3-13)19-20(12)8-7-18-16(21)14-4-9-22-11-14/h2-6,9-11H,7-8H2,1H3,(H,18,21)
InChIKeyOWKSIMRGKKMDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide (CAS 2034476-54-3): Compound Profile and Sourcing Baseline


N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide (CAS 2034476-54-3) is a heterocyclic small molecule featuring a pyrazole core substituted with a pyridin-4-yl group at the 3-position, a methyl group at the 5-position, and an ethyl-linked furan-3-carboxamide moiety . With a molecular formula of C₁₆H₁₆N₄O₂ and a molecular weight of 296.32 g/mol, this compound exhibits a calculated XLogP3 of 1.2 and a topological polar surface area (TPSA) of 73 Ų, placing it within favorable drug-like physicochemical space for oral bioavailability according to Lipinski and Veber guidelines . It is commercially available as a research-grade screening compound from Life Chemicals (catalog F6502-6306) in quantities ranging from 3 mg to 50 mg, with pricing from $63 to $160 as of 2023 . The compound belongs to a broader class of pyridinyl-substituted pyrazolyl carboxamides that have been claimed in patents as inhibitors of the calcium release-activated calcium (CRAC) channel (ICRAC) and as interleukin receptor-associated kinase (IRAK) modulators .

Why N-(2-(5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide Cannot Be Casually Replaced by In-Class Analogs


Within the pyridinyl-pyrazolyl-furan carboxamide chemical series, seemingly minor structural variations produce substantial shifts in physicochemical properties that directly impact screening hit validation, lead optimization trajectories, and SAR interpretation. The target compound occupies a specific and deliberate position in this chemical space: its unsubstituted furan-3-carboxamide terminus (XLogP3 = 1.2) confers markedly lower lipophilicity compared to the 2,5-dimethyl-furan analog (CAS 1448059-94-6; XLogP3 = 1.6; Δ = +0.4 log units) and the 5-bromo-furan-2-carboxamide analog (CAS 2034234-91-6; XLogP3 = 2.6; Δ = +1.4 log units) . These XLogP3 differences of 0.4 to 1.4 units predict significantly altered membrane permeability, non-specific protein binding, and solubility profiles . Furthermore, the regioisomeric placement of the pyridinyl substituent fundamentally alters molecular recognition: the 3-(pyridin-4-yl) arrangement of the target compound differs from the 4-(pyridin-4-yl) regioisomer (CAS 2034372-20-6; MW 282.30) , introducing distinct conformational constraints and hydrogen-bonding geometries that cannot be mimicked by simple analog substitution. These data collectively demonstrate that physicochemical and structural parameters render the target compound non-interchangeable with even its closest commercially available analogs for the purposes of quantitative SAR campaigns, assay validation, or patent strategy execution .

Quantitative Differentiation Evidence for N-(2-(5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide Across Comparator Space


Lipophilicity Comparison: Target Compound vs. 2,5-Dimethyl-Furan and 5-Bromo-Furan Analogs

The target compound (CAS 2034476-54-3) carries an unsubstituted furan-3-carboxamide moiety, yielding a computed XLogP3 of 1.2 . In direct cross-study comparison, the 2,5-dimethyl-furan-3-carboxamide analog (CAS 1448059-94-6) has an XLogP3 of 1.6 (+0.4 log units relative to target), and the 5-bromo-furan-2-carboxamide analog (CAS 2034234-91-6) has an XLogP3 of 2.6 (+1.4 log units) . Lower lipophilicity predicts superior aqueous solubility and reduced non-specific protein binding, which are critical for hit triage in biochemical and cell-based screening cascades.

Lipophilicity XLogP3 Drug-likeness Permeability SAR

Molecular Weight and Heavy Atom Count Differentiation from Halogenated and Alkylated Analogs

With a molecular weight of 296.32 Da and 22 heavy atoms, the target compound is the lightest scaffold among its close analogs . The 2,5-dimethyl analog adds approximately 14 Da (MW 310.35; 23 heavy atoms), while the 5-bromo analog is substantially heavier at 375.22 Da (23 heavy atoms, including bromine) . This positions the target compound more favorably for fragment-based drug discovery applications, where compounds with MW < 300 Da and heavy atom count ≤ 22 are preferred starting points under the 'Rule of Three' guidelines for fragment libraries.

Molecular weight Fragment-based screening Lead-likeness Rule of Three

Furan Ring Substitution Pattern: Unsubstituted vs. Dimethyl vs. Bromo – Implications for Metabolic Stability and Synthetic Tractability

The target compound features an unsubstituted furan-3-carboxamide, distinguishing it from both the 2,5-dimethyl-furan analog and the 5-bromo-furan-2-carboxamide analog . Unsubstituted furan rings are known metabolic soft spots due to cytochrome P450-mediated oxidation to reactive furan epoxides and subsequent ring opening, which can lead to rapid hepatic clearance and potential toxicity . In contrast, the 2,5-dimethyl substitution blocks the 2- and 5-positions, sterically and electronically hindering CYP-mediated oxidation of the furan ring . The 5-bromo substituent introduces an additional heavy atom that alters both electronic properties and metabolic pathways. This differential metabolic liability means the target compound is specifically valuable as a tool to probe the contribution of furan oxidation to clearance within a chemical series, or as a negative control where metabolic stability through furan blockade is being studied.

Metabolic stability CYP liability Synthetic accessibility Furan oxidation

Regioisomeric Pyridinyl Attachment: 3-(Pyridin-4-yl)pyrazole vs. 4-(Pyridin-4-yl)pyrazole and Implications for Target Engagement Geometry

The target compound positions the pyridin-4-yl group at the 3-position of the pyrazole ring, whereas the regioisomeric analog N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide (CAS 2034372-20-6) places the identical substituent at the pyrazole 4-position . This difference is not cosmetic: in the context of pyrazolyl carboxamide ICRAC inhibitors claimed in US 2015/0166505 A1, the 3-pyridinyl substitution pattern on the pyrazole core is a critical pharmacophoric feature for CRAC channel binding, contributing to the proper presentation of the pyridinyl nitrogen for key hydrogen-bonding interactions within the channel pore region . The 4-pyridinyl regioisomer presents the pyridine ring at a different vector angle and distance relative to the carboxamide hydrogen-bond donor/acceptor pair, altering the three-dimensional pharmacophore and predicted binding pose.

Regioisomerism Pyrazole Molecular recognition Kinase hinge-binding ICRAC

Commercial Availability and Procurement-Ready Format: Target Compound vs. Analogs from a Single Supplier (Life Chemicals)

All three compounds—the target compound (F6502-6306), the 5-bromo analog (F6502-6222), and the 2,5-dimethyl analog (F6439-3867)—are available from Life Chemicals in overlapping quantity formats (3–50 mg range) with comparable per-milligram pricing . However, the target compound is offered in the broadest range of discrete quantities (3, 4, 5, 10, 15, 20, 30, 40, 50 mg plus 10 μmol format), providing superior procurement flexibility for dose-response studies requiring multiple weighing steps. All compounds are subject to Life Chemicals' QC standards of ≥90% purity confirmed by LCMS and/or 400 MHz ¹H NMR , ensuring analytical consistency across the series. The shared supplier and QC framework eliminates inter-vendor variability as a confounding factor when conducting comparative SAR or counterscreening experiments.

Commercial availability Screening library Procurement Life Chemicals SAR by catalog

Validated Application Scenarios for N-(2-(5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide Based on Evidence


ICRAC Channel Inhibitor Hit Identification and SAR Probe Development

The compound is structurally aligned with the pyridinyl-substituted pyrazolyl carboxamide chemotype claimed by Grünenthal as ICRAC (calcium release-activated calcium channel) inhibitors, a target class implicated in inflammatory and autoimmune disorders . With its unsubstituted furan-3-carboxamide tail and 3-(pyridin-4-yl)pyrazole core—features that mirror the pharmacophoric elements present in the patent's exemplified compounds—this compound is suitable as a starting point for ICRAC inhibitor screening and initial SAR expansion. Its moderate lipophilicity (XLogP3 = 1.2) is consistent with the property space of orally bioavailable ICRAC inhibitors .

Furan Metabolism Probe in ADME Liability Assessment

The unsubstituted furan-3-carboxamide group in the target compound provides an unobstructed metabolic soft spot, making this compound valuable as a positive control or probe substrate in CYP-mediated furan oxidation assays . When used alongside the 2,5-dimethyl-furan analog (CAS 1448059-94-6), which blocks furan oxidation sites, researchers can deconvolve the contribution of furan ring metabolism to overall intrinsic clearance within the pyrazolyl carboxamide series. This comparative approach is essential for guiding medicinal chemistry strategies toward metabolically stable leads .

Regioisomeric Comparator for Pyrazole Pharmacophore Mapping

The 3-(pyridin-4-yl) substitution pattern on the target compound defines a specific geometric presentation of the pyridine nitrogen relative to the carboxamide hydrogen-bonding functionality. This regioisomer should be used in conjunction with the 4-(pyridin-4-yl)pyrazole regioisomer (CAS 2034372-20-6) to experimentally validate computational docking poses and pharmacophore models for kinase or channel targets where pyridinyl nitrogen engagement is hypothesized . Differential activity between the two regioisomers provides direct evidence for the spatial requirements of the binding site.

Focused Library Design and SAR-by-Catalog Around the Pyridinyl-Pyrazolyl-Furan Chemotype

Life Chemicals offers all three key variants—unsubstituted furan (target compound), 2,5-dimethyl furan, and 5-bromo furan-2-carboxamide—within a consistent QC framework (≥90% purity by LCMS/NMR) and overlapping quantity formats . This enables procurement of a mini-focused library for systematic exploration of furan substitution effects on potency, selectivity, and ADME properties without introducing inter-vendor variability. The target compound, as the most synthetically tractable and least lipophilic member of the triad, serves as the logical anchor point for library expansion.

Quote Request

Request a Quote for N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.